Mycophenolate mofetil
CAS No.: 128794-94-5
VCID: VC0001248
Molecular Formula: C23H31NO7
Molecular Weight: 433.5 g/mol
* For research use only. Not for human or veterinary use.

Description | Mycophenolate mofetil (MMF), also known as CellCept, is an immunosuppressant medication primarily used to prevent the rejection of organ transplants, such as kidney, heart, and liver transplants . It is a prodrug of mycophenolic acid (MPA), which is the active form that inhibits inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the synthesis of guanosine nucleotides . By inhibiting IMPDH, MMF reduces the proliferation of immune cells, weakening the body's defense system and preventing it from attacking the transplanted organ . MMF is often used in combination with other immunosuppressants like cyclosporine and corticosteroids to enhance its effectiveness . Beyond its use in transplant prophylaxis, mycophenolate mofetil is also used off-label to treat various autoimmune diseases, including lupus, rheumatoid arthritis, and inflammatory skin diseases . It has demonstrated efficacy in treating lupus-associated nephritis and dermatitis in children, as well as autoimmune hepatitis that has not responded to first-line therapies . MMF's ability to decrease inflammation makes it a valuable option for managing conditions like vasculitis, inflammatory bowel disease, systemic sclerosis, and certain eye disorders . An advantage of MMF over some other immunosuppressants is that it generally does not cause nephrotoxicity or fibrosis . Another similar immunosuppressant drug is Mycophenolate Sodium (Myfortic), also used to treat autoimmune diseases and prevent organ rejection . While MMF is taken twice daily, the dosage and administration can vary based on individual patient factors, such as kidney problems or tolerance . Common side effects include nausea, upset stomach, and an increased risk of infections due to its impact on the immune system . Regular monitoring of blood counts and liver function is essential during MMF treatment . |
---|---|
CAS No. | 128794-94-5 |
Product Name | Mycophenolate mofetil |
Molecular Formula | C23H31NO7 |
Molecular Weight | 433.5 g/mol |
IUPAC Name | 2-morpholin-4-ylethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate |
Standard InChI | InChI=1S/C23H31NO7/c1-15(5-7-19(25)30-13-10-24-8-11-29-12-9-24)4-6-17-21(26)20-18(14-31-23(20)27)16(2)22(17)28-3/h4,26H,5-14H2,1-3H3/b15-4+ |
Standard InChIKey | RTGDFNSFWBGLEC-SYZQJQIISA-N |
SMILES | CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O |
Canonical SMILES | CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O |
Appearance | White powder |
Synonyms | Cellcept Mofetil Hydrochloride, Mycophenolate Mofetil, Mycophenolate mycophenolate mofetil mycophenolate mofetil hydrochloride Mycophenolate Sodium Mycophenolate, Sodium Mycophenolic Acid mycophenolic acid morpholinoethyl ester myfortic RS 61443 RS-61443 RS61443 Sodium Mycophenolate |
Reference | Picard N, Cresteil T, Premaud A, Marquet P: Characterization of a phase 1 metabolite of mycophenolic acid produced by CYP3A4/5. Ther Drug Monit. 2004 Dec;26(6):600-8. [PMID:15570183] Villarroel MC, Hidalgo M, Jimeno A: Mycophenolate mofetil: An update. Drugs Today (Barc). 2009 Jul;45(7):521-32. doi: 10.1358/dot.2009.45.7.1384878. [PMID:19834629] Allison AC: Mechanisms of action of mycophenolate mofetil. Lupus. 2005;14 Suppl 1:s2-8. [PMID:15803924] Santiago P, Schwartz I, Tamariz L, Levy C: Systematic review with meta-analysis: mycophenolate mofetil as a second-line therapy for autoimmune hepatitis. Aliment Pharmacol Ther. 2019 Apr;49(7):830-839. doi: 10.1111/apt.15157. Epub 2019 Feb 13. [PMID:30761563] Sagcal-Gironella AC, Fukuda T, Wiers K, Cox S, Nelson S, Dina B, Sherwin CM, Klein-Gitelman MS, Vinks AA, Brunner HI: Pharmacokinetics and pharmacodynamics of mycophenolic acid and their relation to response to therapy of childhood-onset systemic lupus erythematosus. Semin Arthritis Rheum. 2011 Feb;40(4):307-13. doi: 10.1016/j.semarthrit.2010.05.007. Epub 2010 Jul 23. [PMID:20655577] Park H: The emergence of mycophenolate mofetilin dermatology: from its roots in the world of organ transplantation to its versatile role in the dermatology treatment room. J Clin Aesthet Dermatol. 2011 Jan;4(1):18-27. [PMID:21278895] Alex R, Mathew M, Arul S, Kundavaram A: Overdose of mycophenolate mofetil managed in a secondary care hospital in South India. Indian J Pharmacol. 2014 May-Jun;46(3):337-8. doi: 10.4103/0253-7613.132191. [PMID:24987184] Parfitt JR, Jayakumar S, Driman DK: Mycophenolate mofetil-related gastrointestinal mucosal injury: variable injury patterns, including graft-versus-host disease-like changes. Am J Surg Pathol. 2008 Sep;32(9):1367-72. [PMID:18763324] Allison AC, Eugui EM: Purine metabolism and immunosuppressive effects of mycophenolate mofetil (MMF). Clin Transplant. 1996 Feb;10(1 Pt 2):77-84. [PMID:8680053] Lamba V, Sangkuhl K, Sanghavi K, Fish A, Altman RB, Klein TE: PharmGKB summary: mycophenolic acid pathway. Pharmacogenet Genomics. 2014 Jan;24(1):73-9. doi: 10.1097/FPC.0000000000000010. [PMID:24220207] Sherwin CM, Fukuda T, Brunner HI, Goebel J, Vinks AA: The evolution of population pharmacokinetic models to describe the enterohepatic recycling of mycophenolic acid in solid organ transplantation and autoimmune disease. Clin Pharmacokinet. 2011 Jan;50(1):1-24. doi: 10.2165/11536640-000000000-00000. [PMID:21142265] Srinivas TR, Kaplan B, Meier-Kriesche HU: Mycophenolate mofetil in solid-organ transplantation. Expert Opin Pharmacother. 2003 Dec;4(12):2325-45. doi: 10.1517/14656566.4.12.2325 . [PMID:14640931] FDA label, Mycophenolate mofetil MSDS, Mycophenolate mofetil |
PubChem Compound | 5281078 |
Last Modified | Sep 13 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume